Fluorapatite

Description

Properties

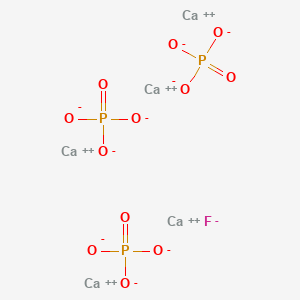

CAS No. |

1306-05-4 |

|---|---|

Molecular Formula |

CaFO4P-3 |

Molecular Weight |

154.05 g/mol |

IUPAC Name |

pentacalcium;fluoride;triphosphate |

InChI |

InChI=1S/Ca.F.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/p-3 |

InChI Key |

UPIBPIVIVOUVLQ-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[F].[Ca] |

Other CAS No. |

12015-73-5 1306-05-4 |

Pictograms |

Irritant |

Synonyms |

calcium fluoride phosphate (Ca5F(PO4)3) fluorapatite fluorapatite (Ca7F2(PO4)4) fluoroapatite |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Fluorapatite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorapatite [Ca₅(PO₄)₃F], a member of the apatite group of minerals, is of significant interest across various scientific disciplines, including geology, materials science, and medicine. Its biocompatibility and the role of fluoride in bone and dental health make it a focal point in biomedical research and drug development. This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of this compound. It details the experimental methodologies for their determination, presents key data in a structured format, and visualizes complex information for enhanced understanding.

Core Concepts: The Crystal Structure of this compound

This compound possesses a hexagonal crystal structure, a key characteristic that dictates many of its physical and chemical properties.[1]

-

Chemical Formula: Ca₅(PO₄)₃F

-

Crystal System: Hexagonal

-

Space Group: P6₃/m

The structure is characterized by a framework of calcium (Ca²⁺) and phosphate (PO₄³⁻) ions, with fluoride (F⁻) ions situated in channels running parallel to the c-axis. This arrangement results in a dense and stable crystal lattice. The substitution of the fluoride ion for the hydroxyl group (OH⁻) in hydroxyapatite [Ca₅(PO₄)₃(OH)] to form this compound leads to a more stable structure with lower solubility, a property crucial for its role in dental enamel and its applications in biomedicine.

Visualization of the this compound Crystal Structure

The following diagram provides a simplified two-dimensional representation of the hexagonal unit cell of this compound, illustrating the arrangement of the constituent ions.

References

A Technical Guide to the Synthesis of Fluorapatite Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorapatite (FAp), with the chemical formula Ca₁₀(PO₄)₆F₂, is a biomaterial of significant interest in the biomedical field due to its enhanced stability, biocompatibility, and bioactivity compared to hydroxyapatite.[1][2] The incorporation of fluoride ions into the apatite structure strengthens its resistance to acidic environments, making it a prime candidate for dental applications, while its ability to promote osteoblast proliferation and differentiation makes it highly suitable for bone tissue engineering and drug delivery systems.[1][2] This technical guide provides an in-depth overview of the principal synthesis methods for producing this compound nanoparticles, including detailed experimental protocols and a summary of the resulting nanoparticle characteristics. Furthermore, it elucidates the key signaling pathways involved in the osteogenic activity of this compound, offering a comprehensive resource for researchers and professionals in the field.

Introduction to this compound Nanoparticles

This compound is a crystalline calcium phosphate material that mimics the mineral component of bone and teeth. The substitution of hydroxyl groups in hydroxyapatite with fluoride ions results in a more stable crystal lattice, leading to lower solubility in acidic conditions.[1][2] This property is particularly advantageous in dental applications for preventing caries.[2] In bone tissue engineering, the release of fluoride ions from this compound nanoparticles has been shown to stimulate osteoblast proliferation and differentiation, key processes in bone formation and regeneration.[1][2][3] These nanoparticles can be synthesized through various methods, each yielding materials with distinct physicochemical properties.

Synthesis Methods for this compound Nanoparticles

The choice of synthesis method significantly influences the morphology, size, crystallinity, and, consequently, the biomedical performance of this compound nanoparticles. The most common synthesis routes are wet chemical precipitation, sol-gel, hydrothermal, and microwave-assisted methods.

Wet Chemical Precipitation

This method involves the reaction of calcium, phosphate, and fluoride precursors in an aqueous solution, leading to the precipitation of this compound nanoparticles. It is a relatively simple and cost-effective technique.[4][5]

Sol-Gel Synthesis

The sol-gel process offers excellent control over the purity and homogeneity of the resulting nanoparticles at a molecular level.[6] It involves the hydrolysis and polycondensation of molecular precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) that is then converted into a "gel" (a solid three-dimensional network).

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in an aqueous solution under high temperature and pressure in a sealed vessel called an autoclave. This method can produce highly crystalline and well-defined nanostructures, such as nanorods.[7]

Microwave-Assisted Synthesis

This technique utilizes microwave irradiation to rapidly heat the precursor solution, leading to a significant reduction in synthesis time compared to conventional heating methods.[8] It often results in the formation of uniform nanoparticles with controlled morphology.

Quantitative Data on Synthesized this compound Nanoparticles

The following tables summarize the quantitative data reported in the literature for this compound nanoparticles synthesized by various methods.

| Synthesis Method | Precursors | Temperature (°C) | pH | Particle Size (nm) | Crystallite Size (nm) | Crystallinity (%) | Ca/P Ratio | Reference |

| Sol-Gel | Ca(NO₃)₂·4H₂O, TEP, NH₄F | 550 (calcination) | - | ~100 | ~20 | ~70 | 1.72 | [6][9][10] |

| Hydrothermal | HA powder, NaF, HNO₃, NH₃ | 70 | 10 | Nanorods | - | - | 1.63 | [7] |

| Microwave-Assisted | Ca(CH₃COO)₂, (NH₄)₂HPO₄, NH₄F | - | 10 | 15-25 (diameter), 50 (length) | - | - | - | [8] |

| Direct Precipitation | HA powder, NaF, HNO₃, NH₄OH | 70 | 6-11 | 20-50 (length), ~10 (diameter) | - | - | 1.6-1.7 | [11] |

| Mechanochemical | CaCO₃, P₂O₅, CaF₂ | - | - | 30 | 26 | 99 | - | [12] |

Detailed Experimental Protocols

Wet Chemical Precipitation Protocol

-

Precursor Preparation:

-

Prepare a solution of a calcium precursor (e.g., Calcium Nitrate Tetrahydrate, Ca(NO₃)₂·4H₂O) in deionized water.

-

Prepare a separate solution containing a phosphate precursor (e.g., Diammonium Hydrogen Phosphate, (NH₄)₂HPO₄) and a fluoride precursor (e.g., Ammonium Fluoride, NH₄F) in deionized water.

-

-

Precipitation:

-

Slowly add the phosphate/fluoride solution to the calcium solution dropwise while stirring vigorously.

-

Maintain the pH of the reaction mixture at a specific value (typically between 9 and 11) by adding a base such as ammonium hydroxide.[5]

-

-

Aging:

-

Continue stirring the resulting milky suspension for a set period (e.g., 24 hours) at room temperature to allow for the aging of the precipitate.

-

-

Washing and Collection:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the washed nanoparticles in an oven at a temperature of around 80-100°C for 24 hours.

-

-

Calcination (Optional):

-

To improve crystallinity, the dried powder can be calcined in a furnace at temperatures ranging from 300°C to 900°C.[5]

-

Sol-Gel Synthesis Protocol

-

Precursor Solution Preparation:

-

Dissolve a calcium precursor (e.g., Calcium Nitrate Tetrahydrate, Ca(NO₃)₂·4H₂O) in ethanol.

-

In a separate container, add a fluoride precursor (e.g., Ammonium Fluoride, NH₄F) to a phosphorus precursor (e.g., Triethyl Phosphite, TEP) in ethanol.[6]

-

-

Mixing and Agitation:

-

Vigorously agitate both solutions separately for 24 hours.

-

Slowly add the calcium-containing solution to the phosphorus/fluoride-containing solution under continuous stirring.[6]

-

-

Gelation and Aging:

-

Keep the resulting solution at room temperature for 72 hours to form a gel.

-

Age the gel at room temperature for an additional 24 hours.[6]

-

-

Drying and Heat Treatment:

-

Dry the aged gel in an oven at 70°C for 3 days.

-

Heat treat (calcine) the dried powder at 550°C for 1 hour to obtain crystalline this compound-hydroxyapatite nanoparticles.[6]

-

Hydrothermal Synthesis Protocol for Nanorods

-

Precursor Suspension Preparation:

-

Mix hydroxyapatite (HA) powder and sodium fluoride (NaF) in distilled water.

-

Add nitric acid (HNO₃) to the suspension until the powders dissolve (pH around 2.3).[7]

-

-

pH Adjustment:

-

Add a surfactant (e.g., apricot tree gum) to the solution and stir for two hours.

-

Add ammonium hydroxide (NH₃) dropwise to achieve the desired pH (e.g., 10 for nanorods).[7]

-

-

Hydrothermal Treatment:

-

Transfer the final solution to a Teflon-lined autoclave.

-

Heat the autoclave to a specific temperature (e.g., 70°C) and maintain it for a set duration (e.g., several hours to days).[7]

-

-

Washing and Drying:

-

After the hydrothermal treatment, cool the autoclave to room temperature.

-

Collect the precipitate and wash it thoroughly with deionized water and ethanol.

-

Dry the final product in an oven.

-

Microwave-Assisted Synthesis Protocol

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of a calcium precursor (e.g., Calcium Acetate, Ca(CH₃COO)₂).

-

Prepare a separate aqueous solution of a phosphate precursor (e.g., Diammonium Hydrogen Phosphate, (NH₄)₂HPO₄) and a fluoride precursor (e.g., Ammonium Fluoride, NH₄F).

-

A surfactant solution (e.g., polyoxyethylene (23) lauryl ether) can be used to control nucleation and crystal growth.[8]

-

-

pH Adjustment:

-

Adjust the pH of the phosphate/fluoride solution to 10 using ammonium hydroxide.[8]

-

-

Microwave Irradiation:

-

Mix the precursor solutions and immediately place them in a microwave reactor.

-

Apply microwave irradiation for a short duration (e.g., a few minutes) at a specific power to induce the rapid formation of nanoparticles.[13]

-

-

Collection and Purification:

-

After the reaction, filter the suspension to collect the nanoparticles.

-

Wash the product with deionized water and ethanol.

-

-

Drying:

-

Dry the purified nanoparticles in an oven at 60°C.[8]

-

Biomedical Applications and Underlying Signaling Pathways

This compound nanoparticles have shown great promise in various biomedical applications, primarily due to the biological activity of released fluoride ions.

Bone Tissue Engineering

Fluoride ions released from this compound nanoparticles can stimulate osteoblast proliferation and differentiation, leading to enhanced bone formation.[2][3] This effect is mediated through the activation of several key signaling pathways.

Fluoride has been shown to increase the expression of Wnt3a and β-catenin in osteoblasts.[1] This leads to the upregulation of downstream target genes like Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation.[1]

Fluoride can inhibit phosphotyrosine phosphatases in osteoblasts, leading to sustained activation of the MAPK signaling pathway.[14] This pathway is crucial for cell proliferation and differentiation.

Studies have indicated that fluoride can induce autophagy in osteoblasts by inhibiting the PI3K/AKT/mTOR signaling pathway, which plays a role in bone metabolism.[15][16]

Dental Applications

The primary application of this compound in dentistry is the prevention of dental caries. When incorporated into toothpaste or other dental products, this compound nanoparticles can deposit on the tooth surface, forming a protective layer that is more resistant to acid attack than native enamel. This process is known as remineralization.

Drug Delivery

The porous structure and high surface area of this compound nanoparticles make them suitable carriers for drug delivery. They can be loaded with various therapeutic agents, such as antibiotics or anti-inflammatory drugs, for targeted delivery to bone tissues.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of this compound nanoparticles using the described methods.

Conclusion

The synthesis of this compound nanoparticles offers a versatile platform for the development of advanced biomedical materials. The choice of synthesis method allows for the tuning of nanoparticle properties to suit specific applications, from enhancing bone regeneration to preventing dental caries. A thorough understanding of the synthesis parameters and the biological mechanisms of action is crucial for the successful translation of these nanomaterials into clinical practice. This guide provides a foundational resource for researchers and professionals to navigate the synthesis and application of this compound nanoparticles in the biomedical field.

References

- 1. Progress of Signaling Pathways, Stress Pathways and Epigenetics in the Pathogenesis of Skeletal Fluorosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Wet chemical synthesis of nanocrystalline hydroxyapatite flakes: effect of pH and sintering temperature on structural and morphological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound–hydroxyapatite nanoparticles and toxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of this compound-hydroxyapatite nanoparticles and toxicity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of this compound Nanorods and Nanowires by Direct Precipitation from Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Molecular mechanism of action of fluoride on bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorapatite vs. Hydroxyapatite: A Technical Guide to Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of the biocompatibility of fluorapatite (FAP) and hydroxyapatite (HAP), two leading bioceramics in the field of bone tissue engineering and regenerative medicine. Both materials are lauded for their chemical and structural similarity to the mineral component of bone, yet subtle differences in their composition lead to distinct biological responses. This document synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to offer a comprehensive resource for material selection and development.

Core Physicochemical Properties and Biocompatibility

Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] is the principal inorganic constituent of natural bone and teeth.[1] Its synthetic counterpart is widely used for its excellent biocompatibility and osteoconductivity.[2] this compound [Ca₁₀(PO₄)₆F₂] is a derivative where the hydroxyl (-OH) groups are substituted by fluoride (F⁻) ions.[2] This substitution induces significant changes in the material's properties.

-

Crystal Structure and Stability: The substitution of the larger hydroxyl ion with the smaller, more electronegative fluoride ion results in a more compact and stable hexagonal crystal lattice for FAP.[3] This increased structural stability makes FAP less soluble than HAP, particularly in acidic environments, such as those created by osteoclasts during bone resorption.[4][5]

-

Mechanical Properties: The tighter crystal lattice of FAP generally leads to enhanced mechanical properties, including greater hardness and elastic modulus compared to HAP.[1][3]

-

Ion Release: HAP releases calcium, phosphate, and hydroxyl ions, while FAP additionally releases fluoride ions. Fluoride is a crucial trace element for bone and teeth, known to stimulate osteoblast proliferation and differentiation and accelerate mineralization when present at appropriate concentrations.[1][6]

These fundamental differences in solubility, stability, and ion release profiles are the primary drivers of the distinct biological performances observed between the two materials.

In Vitro Biocompatibility Assessment

The initial biological response to an implanted material is dictated by its interaction with cells at the material-tissue interface. In vitro studies are crucial for elucidating these interactions, focusing on cytotoxicity, cell attachment, proliferation, and differentiation.

Cytotoxicity

Both HAP and FAP are generally considered highly biocompatible and non-cytotoxic. Standard assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) are used to quantify cell viability and membrane integrity.

Studies consistently show that both materials maintain high cell viability, often above 90%, indicating a lack of cytotoxic potential.[7][8] One study comparing nanosized particles found that after 24 hours of incubation with fibroblast cell lines, cell viability was 91% for nHAp and 93% for nFAp, well above the 70% threshold for non-cytotoxicity.[7]

| Parameter | Hydroxyapatite (HAP) | This compound (FAP) | Reference |

| Cell Viability (Fibroblasts, 24h) | 91% | 93% | [7] |

| Cell Viability (Osteoblasts, 72h) | >96% | >99% | [9] |

| Cytotoxicity Rating | Non-cytotoxic | Non-cytotoxic | [7][8] |

Cell Adhesion and Proliferation

The ability of a biomaterial to support cell adhesion and subsequent proliferation is fundamental for tissue integration. The surface characteristics of HAP and FAP influence the adsorption of serum proteins (e.g., fibronectin), which in turn mediate cell attachment via integrin receptors.

While both materials support excellent cell adhesion, some studies suggest that fluoride incorporation can enhance the rate of osteoblast attachment and proliferation.[1] For instance, a composite with 40% FAP showed higher osteoblast attachment and proliferation rates compared to pure HAP.[1] However, other comprehensive studies on scaffolds have found a similar level of biocompatibility, with both HAP and FAP surfaces promoting robust cell proliferation.[8][10]

| Parameter | Hydroxyapatite (HAP) | This compound (FAP) | Reference |

| Cell Attachment | Good | Good to Enhanced | [1][11] |

| Cell Proliferation | Good | Good to Enhanced | [6][12] |

Osteogenic Differentiation

A key requirement for bone regenerative materials is the ability to promote the differentiation of progenitor cells into mature, bone-forming osteoblasts. This process, known as osteoinduction, is assessed by measuring markers such as alkaline phosphatase (ALP) activity and the expression of osteogenic genes like Runt-related transcription factor 2 (Runx2), Osteopontin (OPN), and Osteocalcin (OCN).

Fluoride ions released from FAP are known to stimulate osteogenic pathways.[6] Comparative studies have shown that FAP can lead to higher ALP activity and increased expression of Runx2 and OPN compared to HAP, particularly at later stages of differentiation (e.g., 14 days).[6][13] One study found that ALP activity in bone mesenchymal stem cells (BMSCs) was highest in the FAP group after 14 days of osteogenic induction.[6]

| Parameter | Hydroxyapatite (HAP) | This compound (FAP) | Reference |

| Alkaline Phosphatase (ALP) Activity (14 days) | Increased vs. Control | Highest vs. HAP and Control | [6] |

| Runx2 mRNA Expression (14 days) | Increased vs. Control | Highest vs. HAP and Control | [6][13] |

| Osteopontin (OPN) mRNA Expression (14 days) | Increased vs. Control | Highest vs. HAP and Control | [6][13] |

In Vivo Biocompatibility and Bone Regeneration

Animal models provide critical insight into the long-term performance of biomaterials, including their integration with host tissue, degradation, and inflammatory response.

Osseointegration and New Bone Formation

In vivo studies in rabbit models have been used to compare bone defect regeneration using FAP and HAP granules.[4][14] While HAP sometimes shows a faster initial integration with the surrounding bone tissue at earlier time points (e.g., 3 months), FAP demonstrates a strong capacity for stimulating new bone formation and mineralization over the long term.[4][14] After 6 months, a similar and significant level of bone defect regeneration was achieved for both materials.[4][14] The initial delay in FAP integration may be related to its lower solubility and ionic reactivity compared to HAP.[14] However, studies on FAP/bioactive glass composites have shown that higher FAP content can lead to greater ossification and thicker trabecular bone over 30 and 60 days.[2]

| Parameter | Time Point | Hydroxyapatite (HAP) | This compound (FAP) | Reference |

| Bone Mineral Content (pQCT, Day 1) | Day 1 | 36.96 mg | 49.89 mg | [4] |

| Bone Integration | 3 Months | Better initial assimilation | Transient delay observed | [14] |

| Bone Defect Regeneration | 6 Months | Similar to FAP | Similar to HAP | [4][14] |

| New Bone Formation (%) | 30 Days | Lower than FAP/BG | Higher in FAP/BG composite | [2] |

| New Bone Formation (%) | 60 Days | Lower than FAP/BG | Significantly higher in FAP/BG composite | [2] |

Inflammatory Response

An ideal biomaterial should not elicit a chronic inflammatory response. Both HAP and FAP-based scaffolds have been shown to be associated with a low risk of inflammation.[8][10] They do not cause an excessive release of reactive oxygen species (ROS) or reactive nitrogen species (RNS) from immune cells, indicating good immunocompatibility.[8][10]

Signaling Pathways in Cell-Apatite Interactions

The cellular response to HAP and FAP is mediated by complex intracellular signaling cascades. Understanding these pathways is critical for designing next-generation biomaterials with tailored biological activities.

dot digraph "In_Vitro_Biocompatibility_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", dpi=72, size="10,5!"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Material Preparation"; bgcolor="#FFFFFF"; style="rounded"; color="#5F6368";

}

subgraph "cluster_culture" { label="Cell Culture & Exposure"; bgcolor="#FFFFFF"; style="rounded"; color="#5F6368";

}

subgraph "cluster_assays" { label="Biocompatibility Assessment"; bgcolor="#FFFFFF"; style="rounded"; color="#5F6368";

}

Sterilization -> Cell_Seeding [lhead=cluster_culture, style=dashed, color="#EA4335", penwidth=1.5]; Incubation -> Cytotoxicity [style=dashed, color="#EA4335", penwidth=1.5]; Incubation -> Adhesion [style=dashed, color="#EA4335", penwidth=1.5]; Incubation -> Differentiation [style=dashed, color="#EA4335", penwidth=1.5];

node [shape=plaintext, fontcolor="#202124"]; caption [label="Fig. 1: General workflow for in vitro biocompatibility assessment."]; } Caption: General workflow for in vitro biocompatibility assessment.

Upon contact with the material surface, adsorbed proteins like fibronectin facilitate cell attachment through transmembrane integrin receptors. This binding initiates a cascade of intracellular events.

-

Focal Adhesion Kinase (FAK) Pathway: Integrin clustering activates FAK, Src, and Paxillin through phosphorylation.[15] This complex then activates small GTPases like Rac-1, which are crucial for regulating the actin cytoskeleton, leading to cell spreading and adaptation to the material surface.[15]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), is involved in transducing signals from the cell surface to the nucleus. This pathway plays a role in regulating the expression of key osteogenic transcription factors like Runx2.[16] Fluoride from FAP may specifically stimulate the Ras-Raf-MAPK pathway to promote osteoblast activity.[6]

-

Wnt/β-catenin Pathway: This pathway is critical for osteoblast differentiation and bone formation. Interaction with apatite surfaces can lead to the translocation of β-catenin to the nucleus, where it activates the transcription of osteogenic genes like ALP, OPN, and OCN.[16][17]

dot digraph "Osteoblast_Signaling_on_Apatite" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", dpi=72, size="10,5!"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_surface" { label="Cell-Material Interface"; bgcolor="#FFFFFF"; style="rounded"; color="#5F6368";

}

subgraph "cluster_cytoplasm" { label="Cytoplasmic Signaling"; bgcolor="#FFFFFF"; style="rounded"; color="#5F6368";

}

subgraph "cluster_nucleus" { label="Nuclear Response"; bgcolor="#FFFFFF"; style="rounded"; color="#5F6368";

}

subgraph "cluster_outcome" { label="Cellular Outcome"; bgcolor="#FFFFFF"; style="rounded"; color="#5F6368";

}

Integrin -> FAK [lhead=cluster_cytoplasm, style=dashed, penwidth=1.5]; MAPK -> Transcription [style=dashed, penwidth=1.5]; Wnt -> Transcription [style=dashed, penwidth=1.5]; Actin -> Adhesion_Spreading [style=dashed, penwidth=1.5]; Gene_Expression -> Proliferation [style=dashed, penwidth=1.5]; Gene_Expression -> Differentiation [style=dashed, penwidth=1.5];

node [shape=plaintext, fontcolor="#202124"]; caption [label="Fig. 2: Key signaling pathways in osteoblast-apatite interaction."]; } Caption: Key signaling pathways in osteoblast-apatite interaction.

Experimental Protocols

Detailed and reproducible methodologies are paramount in materials science. Below are representative protocols for key experiments cited in this guide.

Synthesis of Apatite Nanoparticles (Sol-Gel Method)

This protocol describes a common method for synthesizing both HAP and FAP nanoparticles.[6][18]

-

Precursor Preparation: Prepare separate solutions of calcium, phosphate, and (for FAP) fluoride precursors. For example, dissolve calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O] in ethanol. In a separate container, mix triethyl phosphite [(C₂H₅O)₃P] in ethanol. For FAP, add ammonium fluoride (NH₄F) to the phosphate precursor solution.[18]

-

Mixing: Vigorously agitate the precursor solutions separately for a set period (e.g., 24 hours).[18] Subsequently, slowly add the calcium-containing solution dropwise into the phosphate-containing solution under continuous stirring.

-

Gelation and Aging: Continue stirring until a gel is formed. Age the gel at room temperature for a specified time (e.g., 24-48 hours) to allow the reaction to complete.

-

Drying and Calcination: Dry the gel in an oven at a low temperature (e.g., 80°C) to remove the solvent.[18] Finally, calcinate the resulting powder in a furnace at a high temperature (e.g., 550-800°C) to crystallize the apatite phase and remove organic residues.[18][19]

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[7][20]

-

Material Extraction: Prepare extracts by incubating the sterilized HAP and FAP materials in a cell culture medium (e.g., DMEM) for a defined period (e.g., 24 hours) at 37°C, following ISO 10993-5 standards.

-

Cell Culture: Seed cells (e.g., L929 or Balb/3T3 fibroblasts) into a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.

-

Exposure: Remove the standard culture medium and replace it with the prepared material extracts. Include negative (cells in fresh medium) and positive (cells with a cytotoxic substance like DMSO) controls. Incubate for 24 hours.[20]

-

MTT Addition: Remove the extracts and add 50 µL of MTT solution (typically 1 mg/mL in serum-free medium) to each well.[7] Incubate for 2-4 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the purple formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 30 minutes to ensure complete dissolution.[7] Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[7] Cell viability is calculated as a percentage relative to the negative control.

In Vivo Bone Defect Model (Rabbit)

This protocol outlines a common animal model for evaluating bone regeneration.[4][14]

-

Animal Model: Use skeletally mature New Zealand white rabbits. All procedures must be approved by an institutional animal care and use committee.

-

Surgical Procedure: Anesthetize the animal. Create a critical-sized cylindrical defect (e.g., 6 mm diameter, 10 mm depth) in a non-load-bearing site, such as the proximal tibial metaphysis.

-

Implantation: Fill the defect with a measured amount of sterile HAP or FAP granules. A control group with an empty defect should be included. Close the surgical site in layers.

-

Post-operative Care: Administer analgesics and antibiotics as required. Monitor the animals for any signs of distress or infection.

-

Evaluation Time Points: Euthanize animals at predetermined time points (e.g., 3 and 6 months).[4][14]

-

Analysis: Harvest the tibiae containing the implant sites. Analyze new bone formation and implant integration using peripheral quantitative computed tomography (pQCT), dual-energy X-ray absorptiometry (DXA), and standard histological staining (e.g., Hematoxylin and Eosin).[4][14]

Conclusion

Both hydroxyapatite and this compound demonstrate excellent biocompatibility, making them suitable for a wide range of biomedical applications. The choice between them often depends on the specific requirements of the application.

-

Hydroxyapatite (HAP) remains a gold standard due to its chemical identity with natural bone mineral, predictable biocompatibility, and good osteoconductive properties. Its relatively higher solubility may be advantageous for applications where faster resorption and replacement by new bone are desired.

-

This compound (FAP) offers enhanced chemical stability, greater resistance to acidic dissolution, and potentially superior mechanical properties. The release of fluoride ions can actively stimulate osteoblast proliferation and differentiation, giving it an osteoinductive advantage over HAP.[6] This makes FAP particularly promising for applications requiring long-term stability and enhanced bone formation, though its slower initial integration and resorption rate must be considered.[14]

Ultimately, this guide provides the foundational data and methodologies for researchers to make informed decisions. Future work will likely focus on creating composites and functionally graded materials that leverage the unique advantages of both HAP and FAP to achieve optimal clinical outcomes in bone regeneration.

References

- 1. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyapatite and this compound in Conservative Dentistry and Oral Implantology—A Review [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. spu.edu.sy [spu.edu.sy]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Comparative study of hydroxyapatite, fluor-hydroxyapatite and Si-substituted hydroxyapatite nanoparticles on osteogenic, osteoclastic and antibacterial ability - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. fid.tums.ac.ir [fid.tums.ac.ir]

A Comprehensive Technical Guide to the Natural Sources and Geological Formation of Fluorapatite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorapatite [Ca₅(PO₄)₃F] is a thermodynamically stable and widespread phosphate mineral of significant interest across various scientific disciplines, including geology, materials science, and medicine. Its presence in geological formations provides insights into petrogenetic processes, while its biocompatibility and ability to incorporate various ions make it a focal point in biomedical research and drug development. This technical guide provides an in-depth exploration of the natural sources and diverse geological pathways of this compound formation, supported by quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.

Natural Sources and Geological Occurrences

This compound is the most common phosphate mineral and is found in a wide array of geological settings, spanning igneous, metamorphic, and sedimentary environments.[1] Its formation is intrinsically linked to the availability of phosphorus, calcium, and fluorine, and is governed by the specific physicochemical conditions of each environment.

Igneous Formations

This compound is a common accessory mineral in a broad spectrum of igneous rocks.[1] Its crystallization from magma is influenced by factors such as temperature, pressure, and the chemical composition of the melt.

-

Granitic and Pegmatitic Rocks: In felsic magmas, such as granites and pegmatites, this compound crystallizes at various stages of magma differentiation. Experimental studies on synthetic granite pegmatites have shown the crystallization of this compound at temperatures ranging from 450 to 900 °C and pressures of 0.1 to 0.2 GPa.[2]

-

Carbonatites: These rare igneous rocks, rich in carbonate minerals, can host significant accumulations of this compound. Experimental investigations into the origin of this compound-rich carbonatite deposits have been conducted at temperatures between 650 and 900 °C.[3]

-

Mafic and Ultramafic Rocks: In rocks like basalts, gabbros, and peridotites, this compound is also present, providing insights into the volatile content of the mantle. High-pressure and high-temperature experiments have constrained the stability of fluor-rich apatite in peridotitic and harzburgitic systems at pressures of 3 to 8.7 GPa and temperatures of 960 to 1300 °C.[4][5][6]

Metamorphic Terrains

During metamorphism, pre-existing apatite can recrystallize, or new this compound can form in response to changes in pressure, temperature, and fluid composition.

-

Greenschist and Amphibolite Facies: In low- to medium-grade metamorphic rocks, this compound can form or re-equilibrate. The typical conditions for the greenschist facies are temperatures of 250-450 °C and pressures of 2-9 kb, while the amphibolite facies occurs at 450-700 °C and 2-9 kb.[7]

-

Granulite Facies: In high-grade metamorphic environments, this compound is stable under conditions of high temperature and pressure. Experimental metasomatism of this compound has been studied at granulite-facies conditions of 900 °C and 1000 MPa.[8] The formation of monazite inclusions within this compound in granulite-facies metapelites is linked to partial melting during metamorphism.[9]

Sedimentary Deposits

The majority of the world's commercially exploited phosphate resources are found in sedimentary deposits, where this compound, or more commonly carbonate-fluorapatite (francolite), is the principal phosphate mineral.[10]

-

Marine Phosphorites: These deposits form in shallow marine environments characterized by high biological productivity, often associated with oceanic upwelling.[10][11][12][13] The decomposition of organic matter releases phosphorus into the pore waters of sediments, leading to the precipitation of carbonate-fluorapatite. The formation is favored by dysoxic conditions and low sediment accumulation rates.[11] The pH of the environment plays a crucial role, with experiments showing that stoichiometric this compound forms in neutral to weakly alkaline conditions (pH 7.1–7.58), while hydrogen phosphate-containing this compound forms in more acidic conditions (pH ≤ 7.0).[14]

-

Biogenic Apatite: The mineral component of vertebrate bones and teeth is a form of apatite. In the presence of fluoride ions, hydroxyapatite can be converted to the more stable this compound, a process that is fundamental to the prevention of dental caries.[1]

Hydrothermal Systems

This compound is also a common mineral in hydrothermal veins, where it precipitates from hot, aqueous fluids. Experimental studies have investigated the formation of this compound under a range of hydrothermal conditions, with temperatures from 300 to 900 °C and pressures of 500 to 1000 MPa, using various fluid compositions including pure water and saline brines.[15]

Quantitative Data on this compound Formation

The following tables summarize the quantitative data gathered from the literature on the conditions of this compound formation in different geological environments.

| Geological Environment | Rock Type/Process | Temperature (°C) | Pressure (GPa/MPa/kb) | Key Chemical Conditions/Notes |

| Igneous | Granitic Pegmatite | 450 - 900 | 0.1 - 0.2 GPa | Enrichment in H₂O, B, P, and F in the melt.[2] |

| Carbonatite | 650 - 900 | - | Reaction between P, REE, and Mg-rich carbonatite with silicate wall rocks.[3] | |

| Peridotite/Harzburgite | 960 - 1300 | 3 - 8.7 GPa | High P-T stability in mantle rocks.[4][5][6] | |

| Metamorphic | Greenschist Facies | 250 - 450 | 2 - 9 kb | Low-grade metamorphism.[7] |

| Amphibolite Facies | 450 - 700 | 2 - 9 kb | Medium-grade metamorphism.[7] | |

| Granulite Facies | >700 | 4 - 10 kb | High-grade metamorphism.[7] | |

| Experimental Metasomatism | 900 | 1000 MPa | Granulite-facies conditions.[8] | |

| Sedimentary | Marine Phosphorites (Aqueous Precipitation) | Ambient (e.g., 25) | Atmospheric | Neutral to weakly alkaline (pH 7.1-7.58) for stoichiometric this compound. Acidic (pH ≤ 7.0) for hydrogen phosphate-containing this compound.[14] |

| Marine Phosphorites (General) | Low (<50) | - | High biological productivity, upwelling of nutrient-rich waters.[16] | |

| Hydrothermal | Experimental Metasomatism | 300 - 900 | 500 - 1000 MPa | Fluids include pure H₂O and various saline brines.[15] |

Experimental Protocols for this compound Synthesis and Characterization

A variety of methods are employed for the synthesis of this compound in a laboratory setting, each with its own advantages for controlling the properties of the final product.

Synthesis Methodologies

-

Hydrothermal Synthesis: This method involves the crystallization of this compound from aqueous solutions at elevated temperatures and pressures.

-

Protocol Example: Hydroxyapatite and this compound coatings can be produced by a precipitation method followed by hydrothermal treatment. A 0.6 M aqueous solution of citric acid is prepared and its pH adjusted to 8.0 with an ammonium solution. A 0.2 M solution of calcium nitrate is then added. Subsequently, solutions of ammonium hydrogen phosphate (0.01 M, 0.1 M, or 0.2 M) and ammonium fluoride (0.01 M, 0.1 M, or 0.2 M) are added dropwise. The resulting solution is transferred to a Teflon-lined autoclave and heated to 180 °C for 4 hours.[17]

-

-

Solid-State Reaction: This technique involves the reaction of solid precursors at high temperatures.

-

Protocol Example: High purity this compound can be prepared by reacting a stoichiometric mixture of calcium carbonate (CaCO₃), dicalcium phosphate anhydrous (CaHPO₄), and calcium fluoride (CaF₂) in a flowing argon atmosphere at 1370 °C for 60 minutes.[17]

-

-

Sol-Gel Synthesis: This method offers precise control over the composition and homogeneity of the product at relatively low temperatures.

-

Protocol Example: this compound-hydroxyapatite nanoparticles can be synthesized using triethyl phosphite, hydrated calcium nitrate, and ammonium fluoride as precursors for P, Ca, and F, respectively, with a Ca:P ratio of 1.72. The resulting sol is dried at 80 °C and then heat-treated at 550 °C.[18]

-

-

Precipitation Method: This is a common wet-chemical method for synthesizing apatite powders.

-

Protocol Example: A 0.5 M solution of Ca(OH)₂ is prepared by dissolving CaO in deionized water. This is mixed with a solution containing ammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium fluoride (NH₄F), and ammonium hydroxide (NH₄OH). The precipitate is aged for 24 hours at room temperature, filtered, washed, and dried at 120 °C. The dried powder is then sintered at 1000 °C for 3 hours.[14]

-

Characterization Techniques

-

X-ray Diffraction (XRD): Used to identify the crystalline phases and determine the crystal structure and lattice parameters of the synthesized material. A typical XRD analysis involves scanning the powdered sample over a range of 2θ angles (e.g., 5-90°) using a diffractometer with CuKα radiation.[19]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies the functional groups present in the sample. For this compound, characteristic vibrational bands for the phosphate (PO₄³⁻) group are observed, and the presence or absence of hydroxyl (OH⁻) bands can confirm the degree of fluoride substitution.

-

Raman Spectroscopy: Provides complementary information to FTIR on the vibrational modes of the apatite structure. The strongest Raman peak for apatite is the symmetric stretching mode (ν₁) of the phosphate group, which appears around 964 cm⁻¹ for this compound.[11]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology, particle size, and microstructure of the synthesized this compound.

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is used to determine the elemental composition of the sample and to calculate atomic ratios such as Ca/P.

-

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): A sensitive technique for the quantitative determination of the elemental composition of the synthesized apatite.

Visualizing Geological and Experimental Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways of this compound formation.

Geological Formation Pathways

Caption: Geological cycle showing the formation of this compound in different rock types.

Sedimentary (Marine) Formation Pathway

Caption: Pathway of marine phosphorite formation leading to this compound deposits.

Experimental Workflow for Hydrothermal Synthesis

Caption: A typical experimental workflow for the hydrothermal synthesis of this compound.

Conclusion

The formation of this compound is a multifaceted process occurring across a vast range of geological conditions, from the high temperatures and pressures of igneous and metamorphic systems to the low-temperature aqueous environments of sedimentary basins. Understanding these formation pathways is crucial for applications in economic geology, petrology, and geochemistry. Furthermore, the ability to synthesize this compound under controlled laboratory conditions, mimicking these natural processes, is of paramount importance for the development of advanced biomaterials and drug delivery systems. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals working with this versatile and significant mineral.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. CHAPTER 8 (Metamorphic Rocks) [uh.edu]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. This compound-monazite relationships in granulite-facies metapelites, Schwarzwald, southwest Germany | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cmscontent.nrs.gov.bc.ca [cmscontent.nrs.gov.bc.ca]

- 13. Phosphate rock formation and marine phosphorus geochemistry: the deep time perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of this compound in the Equilibrium System CaO–P2O5–HF–H2O at 298 K in a Nitrogen Atmosphere [mdpi.com]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 16. journals.uchicago.edu [journals.uchicago.edu]

- 17. Hydrothermal Synthesis of this compound Coatings over Titanium Implants for Enhanced Osseointegration—An In Vivo Study in the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Time and the crystallization of apatite in seawater [pubs.usgs.gov]

- 19. A pyrolytic route for the formation of hydroxyapatite/fluoroapatite solid solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Synthetic Fluorapatite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic fluorapatite (Ca5(PO4)3F), a fluoride-substituted calcium phosphate, has garnered significant attention in the biomedical and dental fields due to its enhanced stability and biological activity compared to hydroxyapatite. This technical guide provides an in-depth overview of the core physicochemical properties of synthetic this compound, including its structural, physical, mechanical, thermal, and solubility characteristics. Detailed methodologies for its synthesis and characterization are outlined, and the molecular signaling pathways underlying its biological effects are illustrated. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or considering the use of synthetic this compound in their applications.

Introduction

This compound (FAP) is a crystalline mineral that is a major component of tooth enamel and bone tissue.[1] Synthetic this compound is widely explored for applications in bone regeneration, dental restorations, implant coatings, and drug delivery systems.[1] Its enhanced properties, such as lower solubility in acidic environments and greater thermal stability compared to hydroxyapatite (HA), make it a promising biomaterial.[2] The substitution of hydroxyl (OH⁻) groups in the apatite lattice with fluoride (F⁻) ions results in a more stable crystal structure, which is key to its superior performance in biological environments.[1] Understanding the fundamental physicochemical properties of synthetic FAP is crucial for optimizing its performance in various biomedical applications.

Physicochemical Properties

The properties of synthetic this compound are summarized in the tables below, providing a quantitative overview for comparative analysis.

Structural and Physical Properties

This compound crystallizes in a hexagonal system and is known for its well-defined crystal structure.[3] Key structural and physical parameters are detailed in Table 1.

Table 1: Structural and Physical Properties of Synthetic this compound

| Property | Value | References |

| Chemical Formula | Ca5(PO4)3F | [1] |

| Crystal System | Hexagonal | [3] |

| Space Group | P63/m | [4] |

| Lattice Parameter (a) | 9.3697 - 9.462 Å | [5] |

| Lattice Parameter (c) | 6.835 - 6.8834 Å | [5][6] |

| Density | 3.1 - 3.2 g/cm³ | [3] |

| Mohs Hardness | 5 | [3][7][8] |

| Refractive Index (nω) | 1.631 – 1.650 | [3] |

| Refractive Index (nε) | 1.633 – 1.646 | [3] |

| Birefringence (δ) | 0.002 | [3] |

Mechanical Properties

The mechanical integrity of this compound is critical for its application in load-bearing situations such as orthopedic implants and dental prosthetics.

Table 2: Mechanical Properties of Synthetic this compound

| Property | Value | References |

| Flexural Strength | 95 - 125 MPa (for FAP porcelain) | [9][10][11] |

| Fracture Toughness | Higher than Hydroxyapatite | [2] |

| Elastic Modulus | Higher than Hydroxyapatite | [2] |

Thermal Properties

This compound exhibits high thermal stability, which is an advantage in manufacturing processes that require high temperatures, such as sintering of ceramic scaffolds.[2]

Table 3: Thermal Properties of Synthetic this compound

| Property | Value | References |

| Thermal Conductivity (at 25°C) | 0.020 W cm⁻¹ °K⁻¹ | [5][12] |

| Coefficient of Thermal Expansion (Volume) | 41.0 (± 1.4) × 10⁻⁶ deg⁻¹ | [13][14][15] |

| Coefficient of Thermal Expansion (along[3]) | 10.0 × 10⁻⁶ °K⁻¹ (at 25°C) | [5][12] |

| Coefficient of Thermal Expansion (along[16]) | 9.4 × 10⁻⁶ °K⁻¹ (at 25°C) | [5][12] |

Solubility

A key characteristic of this compound is its lower solubility compared to hydroxyapatite, particularly in acidic conditions, which contributes to its enhanced stability in the physiological environment.[2]

Table 4: Solubility Properties of Synthetic this compound

| Property | Value | References |

| Solubility Product (Ksp) at 25°C | 10⁻⁵⁹.¹ to 10⁻⁶⁰.⁴ | [17][18][19][20] |

| Log(Ksp) at 25°C | -59.08 | [17][20] |

| Relative Solubility | ~0.63x less soluble than Hydroxyapatite | [21][22] |

Experimental Protocols & Workflows

The synthesis and characterization of synthetic this compound involve several standard laboratory techniques. A generalized workflow is presented below, followed by brief descriptions of the key experimental protocols.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Synthesis Protocol: Sol-Gel Method

The sol-gel method is a widely used technique for synthesizing high-purity, homogeneous this compound nanoparticles.

-

Precursor Solution Preparation: Calcium precursors (e.g., calcium nitrate tetrahydrate) and phosphorus precursors (e.g., triethyl phosphite) are dissolved in a suitable solvent, typically ethanol. A fluoride source, such as ammonium fluoride (NH₄F), is added to a separate solution.

-

Mixing and Hydrolysis: The precursor solutions are mixed under vigorous stirring. The hydrolysis and condensation reactions are initiated, leading to the formation of a sol.

-

Gelation: The sol is aged for a period (e.g., 24-48 hours) at a controlled temperature to form a gel.

-

Drying: The gel is dried in an oven (e.g., at 80-100°C) to remove the solvent, resulting in a xerogel.

-

Calcination: The dried powder is calcined at high temperatures (e.g., 500-900°C) to crystallize the this compound phase and remove any residual organic compounds.

Characterization Protocols

XRD is used to determine the crystal structure and phase purity of the synthesized this compound.

-

Sample Preparation: A small amount of the powdered sample is placed onto a sample holder and flattened to create a smooth surface.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ). Data is typically collected over a range of 20-80°.

-

Analysis: The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present. Lattice parameters can be calculated from the peak positions.

FTIR is employed to identify the functional groups present in the this compound sample.

-

Sample Preparation: A common method is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground and mixed with ~200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[23] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.[23]

-

Data Collection: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of functional groups, such as PO₄³⁻, and the presence or absence of OH⁻ groups can confirm fluoride substitution.[24][25]

SEM is used to visualize the morphology, particle size, and surface topography of the this compound powder.

-

Sample Preparation: The powder is mounted on an SEM stub using conductive adhesive tape. To prevent charging effects, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon.

-

Imaging: A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates secondary electrons, backscattered electrons, and X-rays, which are detected to form an image.

-

Analysis: The resulting micrographs provide information on the shape, size distribution, and agglomeration of the particles.

The solubility of this compound can be determined by measuring the concentration of its constituent ions in solution at equilibrium.

-

Experimental Setup: A known amount of this compound powder is suspended in a solution of known pH and ionic strength (e.g., 100mM KCl) at a constant temperature (e.g., 37°C).[21][22]

-

Equilibration: The suspension is stirred for a sufficient time to reach equilibrium.

-

Analysis: The solution is filtered to remove the solid phase, and the concentrations of calcium, phosphate, and fluoride ions in the filtrate are measured using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectroscopy (ICP-AES) for calcium, spectrophotometry for phosphate, and an ion-selective electrode for fluoride.

-

Calculation: The solubility product (Ksp) is calculated from the equilibrium concentrations of the ions.

Biological Activity and Signaling Pathways

The fluoride ions released from this compound can modulate the behavior of bone cells, promoting bone formation. Several signaling pathways are implicated in this process.

MAPK Signaling Pathway

Fluoride has been shown to mediate its effects on bone cells through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[26][27] One proposed mechanism involves the inhibition of a fluoride-sensitive phosphotyrosine phosphatase (PTP) in osteoblasts.[26][28][29] This leads to increased tyrosine phosphorylation of key signaling proteins in the MAPK pathway, ultimately promoting cell proliferation.[26][28]

Caption: Fluoride ions inhibit PTP, leading to MAPK pathway activation and osteoblast proliferation.

BMP/Smad Signaling Pathway

The Bone Morphogenetic Protein (BMP)/Smad signaling pathway is also involved in fluoride-induced osteoblast differentiation.[30] Fluoride exposure can increase the expression of phosphorylated Smad1/5, leading to the expression of osteoblast marker genes.[30]

Caption: Fluoride activates the BMP/Smad pathway, promoting osteogenic gene expression.

Other Implicated Pathways

-

Wnt/β-catenin Pathway: Long-term exposure to fluoride can activate the Wnt/β-catenin signaling pathway by reducing the expression of its inhibitors (SOST and Dkk-1), leading to osteoblast progression and differentiation.[31]

-

PI3K/AKT/mTOR Pathway: Fluoride has been shown to induce autophagy in osteoblasts by inhibiting the PI3K/AKT/mTOR signaling pathway, which may play a role in fluoride-induced bone damage at excessive concentrations.[32]

-

TGFβ Signaling Pathway: Transforming growth factor β (TGFβ) receptor-mediated signaling is required for the modulation of osteoblast viability and differentiation by fluoride.[33]

Applications in Drug Development and Research

The unique properties of synthetic this compound make it a versatile material for various biomedical applications:

-

Bone Grafts and Scaffolds: Its biocompatibility, osteoconductive nature, and enhanced stability make it an excellent candidate for bone tissue engineering.[1]

-

Dental Materials: Used in dental cements, fillings, and coatings for dental implants due to its resistance to acid dissolution.[1]

-

Drug Delivery: The porous structure of FAP can be loaded with therapeutic agents (e.g., antibiotics, anti-cancer drugs, growth factors) for controlled release at the target site.

-

Implant Coatings: Coating metallic implants with this compound can improve their osseointegration and long-term stability.[1]

Conclusion

Synthetic this compound possesses a unique combination of physicochemical properties that make it a highly attractive biomaterial for a range of applications in research and drug development. Its enhanced structural stability, lower solubility, and favorable biological activity offer significant advantages over other calcium phosphate ceramics. A thorough understanding of its properties and the methodologies for its synthesis and characterization, as outlined in this guide, is essential for harnessing its full potential in the development of advanced therapeutic and regenerative strategies.

References

- 1. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 2. Hydroxyapatite and this compound in Conservative Dentistry and Oral Implantology—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Synthesis of a new potassium-substituted lead this compound and its structural characterization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01014K [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. mindat.org [mindat.org]

- 8. archive.sciendo.com [archive.sciendo.com]

- 9. Flexural strength of this compound-leucite and this compound porcelains exposed to erosive agents in cyclic immersion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Flexural strength of this compound-leucite and this compound porcelains exposed to erosive agents in cyclic immersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. ldr.lafayette.edu [ldr.lafayette.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Solubility of calcium fluoride and this compound by solid titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Molecular mechanism of action of fluoride on bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluoride’s Effects on the Formation of Teeth and Bones, and the Influence of Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. academic.oup.com [academic.oup.com]

- 29. Fluoride promotes viability and differentiation of osteoblast-like Saos-2 cells via BMP/Smads signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Progress of Signaling Pathways, Stress Pathways and Epigenetics in the Pathogenesis of Skeletal Fluorosis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Requirement of TGFβ Signaling for Effect of Fluoride on Osteoblastic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. merckmillipore.com [merckmillipore.com]

"solubility and dissolution kinetics of fluorapatite in acidic conditions"

An In-depth Technical Guide on the Solubility and Dissolution Kinetics of Fluorapatite in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Ca₁₀(PO₄)₆F₂), a mineral of significant interest in fields ranging from geology and materials science to dentistry and pharmacology, is renowned for its low solubility, particularly in comparison to hydroxyapatite. However, under acidic conditions, its dissolution behavior becomes a critical factor, influencing processes such as dental caries, the efficacy of fluoride treatments, and the development of drug delivery systems utilizing calcium phosphate carriers. This technical guide provides a comprehensive overview of the fundamental principles governing the solubility and dissolution kinetics of this compound in acidic environments. It consolidates quantitative data from key studies, details common experimental protocols, and presents visual workflows and mechanistic pathways to offer a thorough resource for the scientific community.

Fundamentals of this compound Dissolution

The dissolution of this compound in an acidic solution is a complex heterogeneous reaction governed by both thermodynamic and kinetic factors. The overall reaction can be simplified as the acid-driven breakdown of the crystal lattice into its constituent ions: calcium (Ca²⁺), phosphate (PO₄³⁻), and fluoride (F⁻).

Ca₁₀(PO₄)₆F₂(s) + 14H⁺(aq) → 10Ca²⁺(aq) + 6H₂PO₄⁻(aq) + 2HF(aq)

The rate and extent of this process are heavily influenced by several factors, including the pH of the solution, the type and concentration of the acid, temperature, and the presence of other ions that can form complexes or secondary precipitates.[1][2]

Thermodynamic Considerations: Solubility

This compound is the least soluble among calcium phosphate phases.[3] Its solubility product constant (Ksp) is reported with some variation in the literature, often cited as approximately 8.3 x 10⁻⁶⁰ at 25°C.[4][5] However, the practical solubility is highly dependent on pH. In acidic media, the protonation of phosphate and fluoride ions dramatically increases the driving force for dissolution.[4][5] Studies show that this compound's solubility increases significantly as pH decreases.[5][6] For instance, this compound is slightly less soluble than hydroxyapatite over a wide pH range, with an abrupt change in the slope of its solubility isotherm observed around pH 3.9.[7]

Kinetic Considerations: Dissolution Rate

The kinetics of this compound dissolution describe how fast the mineral dissolves. This process is not instantaneous and is controlled by factors at the solid-liquid interface.

-

Effect of pH: The dissolution rate of this compound is strongly dependent on pH. Measured rates decrease with increasing pH in the range of 3 to 7.[6] In highly acidic solutions (pH < 2), the reaction is very fast.[1] For example, pH measurements in hydrochloric acid solutions showed that the pH value stabilizes in 3000 seconds in 0.05 M HCl, but only requires 600-700 seconds in 1 M HCl, indicating a much faster reaction rate at higher acid concentrations.[1]

-

Dissolution Models: The dissolution process is described by various models, including diffusion-controlled, reaction-controlled (kinetical), and ion-exchange models. In strong acids, the mechanism is often controlled by chemical kinetics, though the formation of a product layer can introduce diffusion limitations.

-

Anisotropic Dissolution: Dissolution does not occur uniformly across all crystal surfaces. Atomic force microscopy (AFM) has shown that dissolution rates can be greater for (hkO)-planes compared with (001)-planes of this compound crystals.[3]

Quantitative Data on this compound Dissolution

The following tables summarize key quantitative data extracted from the literature to facilitate comparison.

Table 1: this compound Dissolution Rates at Various pH Values

| pH | Acid Medium | Dissolution Rate (Initial, ~100s) | Dissolution Rate (Later Stage) | Crystal Plane | Reference |

| 1.5 | Acetate Buffer | ~1.5 nm/s | ~0.1 nm/s | (hkO) / (001) | [3] |

| 2.0 | Acetate Buffer | - | - | (hkO) / (001) | [3] |

| 2.5 | Acetate Buffer | - | - | (hkO) / (001) | [3] |

| 3.0 | Acetate Buffer | - | - | (hkO) / (001) | [3] |

| 3.5 | Acetate Buffer | - | - | (hkO) / (001) | [3] |

| 4.0 | Acetate Buffer | ~0.05 nm/s | ~0 nm/s | (hkO) / (001) | [3] |

| 3 - 7 | Hydrochloric Acid | Decreases with increasing pH | - | Not specified | [6] |

Table 2: Influence of Organic Acids on this compound Dissolution

| Organic Acid | Concentration | Enhancement of Dissolution Rate (vs. Inorganic Control) | Reference |

| Acetic Acid | Not specified | ~2x | [8][9] |

| Succinic Acid | Not specified | ~2x | [8][9] |

| Citrate | Not specified | Enhanced dissolution observed | [10] |

| Oxalate | Not specified | Enhanced dissolution observed | [10] |

| Salicylate | Not specified | Enhanced dissolution observed | [10] |

| Lactic Acid | 0.25 M | Lower dissolution rate than in 0.15 M EDTA | [11] |

Dissolution Mechanism in Acidic Conditions

The dissolution of this compound is a multi-step process initiated at the crystal surface.

-

Proton Attack: In acidic solutions, H⁺ ions attack the phosphate (PO₄³⁻) groups on the apatite surface, leading to the formation of HPO₄²⁻ and H₂PO₄⁻.[6]

-

Ion Exchange and Removal: This is followed by the removal of fluoride (F⁻) and calcium (Ca²⁺) ions from the near-surface layer, possibly through proton-for-calcium exchange reactions.[6]

-

Surface Layer Destruction: The dissolution rate is ultimately controlled by the destruction of this fluoride- and calcium-depleted surface layer.[6]

-

Secondary Phase Formation: A critical aspect, especially in more concentrated acids, is the potential for secondary reactions. The released Ca²⁺ and F⁻ ions can precipitate as calcium fluoride (CaF₂), and under certain conditions, calcium hydrogen phosphate (CaHPO₄) can also form.[12] This is a crucial consideration, as the formation of these secondary phases means that the dissolution rate cannot be accurately determined simply by measuring the concentration of Ca, P, or F in the solution.[1][13]

Caption: this compound dissolution mechanism in acidic media.

Experimental Protocols for Dissolution Studies

A variety of methods are employed to study the dissolution of this compound. The choice of method depends on the specific research question, such as determining equilibrium solubility or measuring kinetic rates.

Batch Dissolution Experiments

This method is used to study the extent of dissolution over time and the influence of various solution parameters.

-

Material Preparation: Synthetic this compound powder is prepared, often by a double-decomposition method, and its purity is verified using techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).[1][2]

-

Solution Preparation: Acidic solutions (e.g., HCl, organic acids) of known concentrations and pH are prepared in deionized water.[1][8]

-

Experimental Setup: A known mass of this compound powder is added to a specific volume of the acidic solution in a reaction vessel, establishing a defined solid-to-liquid ratio. The vessel is often sealed and maintained at a constant temperature (e.g., 25°C or 37°C) with constant stirring.[1][2][5]

-

Sampling and Analysis: At predetermined time intervals, aliquots of the solution are withdrawn, filtered to remove solid particles, and analyzed.

-

Liquid Phase: The concentrations of dissolved calcium, phosphorus, and fluoride are determined using methods like Inductively Coupled Plasma (ICP) spectroscopy or wet chemical methods.[1][12] The pH of the solution is continuously monitored.[1]

-

Solid Phase: After the experiment, the remaining solid residue is collected, dried, and characterized by XRD and FTIR to identify any new phases formed (e.g., CaF₂).[1][12]

-

Mixed-Flow Reactor Experiments

This technique is ideal for measuring steady-state dissolution rates under conditions far from equilibrium.

-

Reactor Setup: A known amount of this compound is placed in a reactor cell.

-

Solution Flow: An acidic solution of constant composition is continuously pumped through the reactor at a fixed flow rate.

-

Steady-State Measurement: The system is allowed to reach a steady state where the rate of ion release from the mineral equals the rate of removal by the flowing solution. The concentrations of Ca, P, and F in the effluent are measured.

-

Rate Calculation: The dissolution rate is calculated based on the effluent concentrations, the flow rate, and the surface area of the mineral sample.[6]

Caption: A generalized workflow for studying this compound dissolution.

Surface Analysis Techniques

These methods provide direct insight into the changes occurring on the mineral surface during dissolution.

-

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the this compound crystals before and after acid etching, revealing features like etch pits and surface roughening.[11][14]

-

Atomic Force Microscopy (AFM): Allows for real-time, nanoscale observation of the dissolution process on specific crystal faces, enabling the measurement of dissolution rates on different planes.[3]

Conclusion

The dissolution of this compound in acidic conditions is a multifaceted process critical to various scientific and medical applications. While thermodynamically more stable than other calcium phosphates, its dissolution rate is significantly accelerated at low pH. The kinetics are complex, often involving an initial surface reaction followed by the formation of a depleted layer, and can be further complicated by the precipitation of secondary phases like CaF₂. Understanding these mechanisms and the quantitative impact of factors like pH and the presence of organic ligands is essential for predicting and controlling the behavior of this compound in relevant systems, from dental health to the design of advanced drug delivery vehicles. The experimental protocols and data summarized herein provide a foundational guide for researchers navigating this complex and important field.

References

- 1. mdpi.com [mdpi.com]

- 2. Dissolution kinetics of this compound in the hydrochloric acid solution: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spu.edu.sy [spu.edu.sy]

- 8. Effects of Organic Compounds on Dissolution of the Phosphate Minerals Chlorapatite, Whitlockite, Merrillite, and this compound: Implications for Interpreting Past Signatures of Organic Compounds in Rocks, Soils and Sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. A New Perspective on this compound Dissolution in Hydrochloric Acid: Thermodynamic Calculations and Experimental Study [ouci.dntb.gov.ua]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Mineral Formula and Chemical Composition of Fluorapatite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorapatite, a member of the apatite group of phosphate minerals, is a critical component in various geological, biological, and industrial contexts. Its prevalence in phosphate rock makes it the primary source of phosphorus for agricultural fertilizers. In the biomedical field, the atomic substitutions possible within its crystal lattice make it a subject of intense research for applications ranging from bone tissue engineering to drug delivery. This technical guide provides an in-depth analysis of the chemical formula, composition, and common elemental substitutions of this compound, alongside detailed experimental protocols for its characterization.

Chemical Formula and Stoichiometry

The ideal chemical formula for this compound is Ca₅(PO₄)₃F [1][2]. This formula represents a calcium fluorophosphate. An alternative, and equally correct, representation of the formula is Ca₁₀(PO₄)₆F₂ , which represents the contents of a unit cell. This compound crystallizes in the hexagonal crystal system, belonging to the space group P6₃/m[3].

The theoretical elemental composition of pure this compound, based on the formula Ca₅(PO₄)₃F, is presented in Table 1. This stoichiometry serves as a baseline for comparison with natural and synthetic samples, which often exhibit variations due to elemental substitutions.

Data Presentation: Composition of this compound

Table 1: Theoretical and Observed Elemental Composition of this compound (wt.%)

| Element | Theoretical (Ideal Formula) | Natural (Durango, Mexico)¹ | Synthetic² |

| Calcium (Ca) | 39.74% | ~38.89% | Varies with synthesis method |

| Phosphorus (P) | 18.43% | ~18.03% | Varies with synthesis method |

| Oxygen (O) | 38.07% | Not Reported | Not Reported |

| Fluorine (F) | 3.77% | Not Reported | Can be stoichiometric |

| Oxide | Theoretical | Natural (Durango, Mexico)³ | Synthetic² |

| CaO | 55.60% | 54.19% | Varies |

| P₂O₅ | 42.22% | 40.78% | Varies |

| F | 3.77% | 3.09% | Varies |

| Cl | 0.00% | 0.42% | Typically absent |

| SO₃ | 0.00% | 0.33% | Typically absent |

| SiO₂ | 0.00% | 0.43% | Typically absent |

| Na₂O | 0.00% | 0.25% | Can be introduced |

| FeO | 0.00% | 0.04% | Can be introduced |

¹ Data for natural this compound from Durango, Mexico, a commonly used standard. ² The composition of synthetic this compound is highly dependent on the synthesis method and starting materials. ³ Oxide weight percent for Durango apatite from electron microprobe analysis.

Ionic Substitutions in the this compound Lattice

The this compound crystal structure is remarkably tolerant of a wide range of ionic substitutions, which significantly influences its physical and chemical properties. These substitutions can occur at the calcium, phosphate, and fluoride sites.

-

Anion (X-site) Substitution: The fluoride (F⁻) ion can be partially or fully replaced by hydroxyl (OH⁻) or chloride (Cl⁻) ions, forming a solid solution series with hydroxylapatite (Ca₅(PO₄)₃(OH)) and chlorapatite (Ca₅(PO₄)₃Cl) respectively.

-

Cation (Ca-site) Substitution: The divalent calcium ions (Ca²⁺) can be substituted by a variety of other cations, including strontium (Sr²⁺), manganese (Mn²⁺), magnesium (Mg²⁺), and rare earth elements (REEs) such as cerium (Ce³⁺) and yttrium (Y³⁺). Charge balance is maintained through various mechanisms, such as the concurrent substitution of a divalent cation and a monovalent cation for two divalent cations.

-

Phosphate (P-site) Substitution: The phosphate group (PO₄³⁻) can be replaced by other tetrahedral groups, most notably carbonate (CO₃²⁻), but also silicate (SiO₄⁴⁻) and arsenate (AsO₄³⁻).

Common ionic substitutions in the this compound crystal lattice.

Experimental Protocols for Chemical Characterization

Accurate determination of the chemical composition of this compound is crucial for research and quality control. Below are detailed methodologies for key analytical techniques.

X-Ray Diffraction (XRD)

Purpose: To identify the mineral phase, determine crystal structure and unit cell parameters, and assess crystallinity.

Methodology:

-